molecular formula C14H16N2O3S2 B5417409 ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate

ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate

Cat. No.: B5417409
M. Wt: 324.4 g/mol
InChI Key: YBVLNTMIPJFYDN-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, an isothiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 4,5-dimethyl-3-thienyl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Coupling with Isothiazole: The thienyl intermediate is then coupled with an isothiazole derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionslow temperature, solvent (e.g., tetrahydrofuran).

    Substitution: Amines, alcohols; conditionsreflux, solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Oxidized thienyl derivatives.

    Reduction: Reduced isothiazole derivatives.

    Substitution: Substituted ester derivatives.

Scientific Research Applications

Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The thienyl and isothiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[(4-methyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
  • Ethyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate

Uniqueness

Ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is unique due to the specific positioning of the dimethyl groups on the thienyl ring, which can influence its electronic properties and reactivity

Properties

IUPAC Name

ethyl 5-[(4,5-dimethylthiophene-3-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-5-19-14(18)11-8(3)16-21-13(11)15-12(17)10-6-20-9(4)7(10)2/h6H,5H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVLNTMIPJFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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